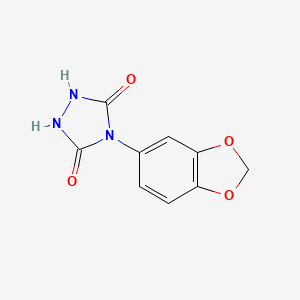
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine, also known as TMT, is a synthetic compound that has been widely used in scientific research. TMT is a potent neurotoxin that has been shown to induce cognitive impairment, neurodegeneration, and behavioral changes in animal models.
作用機序
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has been shown to act as a potent neurotoxin by inducing oxidative stress and inflammation in the brain. N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has been shown to disrupt the function of the mitochondria, leading to the production of reactive oxygen species (ROS) and the activation of inflammatory pathways. N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has also been shown to induce apoptosis, or programmed cell death, in neurons.
Biochemical and Physiological Effects:
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has been shown to induce cognitive impairment, neurodegeneration, and behavioral changes in animal models. N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has been shown to impair spatial learning and memory, as well as alter social behavior and anxiety levels. N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has also been shown to induce oxidative stress and inflammation in the brain, leading to the production of ROS and the activation of inflammatory pathways. N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has also been shown to induce apoptosis, or programmed cell death, in neurons.
実験室実験の利点と制限
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine is a potent neurotoxin that has been widely used in scientific research to study the effects of neurotoxicity on the brain and behavior. N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has several advantages, including its ability to induce cognitive impairment, neurodegeneration, and behavioral changes in animal models. N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine also has limitations, including its potential toxicity to researchers and the need for specialized equipment and facilities to handle the compound safely.
将来の方向性
There are several future directions for N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine research, including the development of new therapies to treat neurodegenerative diseases and the study of the effects of environmental toxins on the brain and behavior. N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine research could also be used to develop new methods for detecting and preventing neurotoxicity in humans and animals. Additionally, N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine research could be used to study the effects of other neurotoxins on the brain and behavior.
合成法
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine can be synthesized using a variety of methods, including the reaction of 2,2,5,9-tetramethyl-3,4,8-decatriene-1-ol with 4H-1,2,4-triazol-4-amine in the presence of a catalyst. This reaction yields N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine as a yellow crystalline solid, which can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has been used extensively in scientific research to study the effects of neurotoxicity on the brain and behavior. N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has been shown to induce cognitive impairment, neurodegeneration, and behavioral changes in animal models. N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has also been used to study the effects of environmental toxins on the brain and behavior.
特性
InChI |
InChI=1S/C16H24N4/c1-14(2)7-6-8-15(3)9-10-16(4,5)11-19-20-12-17-18-13-20/h7,10-13H,6,8H2,1-5H3/b19-11+ |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGJGSLJWNMDDX-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C=CC(C)(C)C=NN1C=NN=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(=C=CC(C)(C)/C=N/N1C=NN=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4940038.png)
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)
![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)


![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)